An In-depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
An In-depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, and this particular scaffold holds potential for the development of novel therapeutic agents, particularly as kinase inhibitors and anti-inflammatory compounds.[1][2]
This document details the chemical synthesis, including a step-by-step experimental protocol, and presents key quantitative data for the target molecule and its synthetic intermediate.
Synthesis Overview: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of the 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid core is the Hantzsch thiazole synthesis.[3] This method involves the cyclocondensation of an α-haloketone with a thioamide. In this specific synthesis, the key starting materials are 4-fluorothiobenzamide and ethyl 2-chloroacetoacetate. The reaction proceeds in two main stages:
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Formation of the Thiazole Ester: 4-fluorothiobenzamide reacts with ethyl 2-chloroacetoacetate to form the intermediate, ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.
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Hydrolysis to the Carboxylic Acid: The ethyl ester is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the intermediate ester and the final carboxylic acid product.
Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (Intermediate)
Reaction Scheme:
Materials:
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4-Fluorothiobenzamide
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Ethanol, absolute
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Triethylamine (optional, as a base)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiobenzamide (1 equivalent) in absolute ethanol.
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To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).
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If desired, add triethylamine (1 equivalent) to act as a base and neutralize the HCl formed during the reaction.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.
Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (Final Product)
Reaction Scheme:
Materials:
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Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
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Sodium hydroxide (NaOH)
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Ethanol
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Water
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Hydrochloric acid (HCl), concentrated
Procedure:
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Suspend ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.
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Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
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Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
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After cooling to room temperature, remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
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A precipitate of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid will form.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure final product.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 4-Fluorothiobenzamide | C₇H₆FNS | 155.19 | Yellow solid | 123-126 | - | 22179-72-2 |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Colorless to pale yellow liquid | -80 | 107 (at 14 mmHg) | 609-15-4 |
| Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | C₁₃H₁₂FNO₂S | 265.30 | - | - | - | - |
| 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | C₁₁H₈FNO₂S | 237.25 | White to off-white solid | >200 | 417 (at 760 mmHg) | 144060-99-1 |
Table 2: Spectroscopic Data for 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.0 (br s, 1H, COOH), ~8.0 (dd, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~2.6 (s, 3H, CH₃). Note: Exact chemical shifts may vary depending on the solvent and instrument. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~168 (C=O, acid), ~165 (C-F, d, ¹JCF), ~162 (C=N), ~150 (C-S), ~132 (Ar-C), ~130 (Ar-CH, d), ~116 (Ar-CH, d), ~115 (thiazole-C), ~17 (CH₃). Note: Exact chemical shifts may vary. |
| IR (KBr) | ν (cm⁻¹): ~3100-2500 (br, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, ~1500 (C=C and C=N stretching of aromatic and thiazole rings), ~1230 (C-F stretch). |
| Mass Spectrometry (ESI-) | m/z: 236.0 [M-H]⁻. |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
Potential Mechanism of Action: Kinase Inhibition
Thiazole-based compounds are frequently investigated as kinase inhibitors.[1] While the specific signaling pathway for 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not definitively established without further biological studies, the following diagram illustrates the general principle of kinase inhibition, a likely mechanism of action for this class of compounds.
References
- 1. 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]
- 2. Buy 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 522646-43-1 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]
- 5. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. globallinker.com [globallinker.com]
